2-Amino-3,3,3-trifluoro-2-methylpropanoic acid

Descripción general

Descripción

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid, also known as 3,3,3-trifluoro-2-methylalanine, is a chemical compound with the molecular weight of 157.09 . It is typically stored at room temperature .

Molecular Structure Analysis

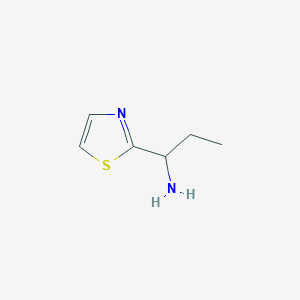

The IUPAC name for this compound is (2R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid . The InChI code is 1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10)/t3-/m1/s1 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis Methodology

- A study by Li et al. (2013) explored a convenient one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This method featured the simultaneous protection and activation of (R)-2-amino-3,3,3-trifluoro-2-methylpropanoic acid hydrochloride using the Vilsmeier reagent, highlighting a key synthetic advancement in the field (Li et al., 2013).

Biocatalysis and Enzymatic Studies

- Research by Shaw and Naughton (2004) identified that the heat-stable stereospecific amidase from Klebsiella oxytoca could utilize 2-amino-3,3,3-trifluoro-2-methylpropanamide as a substrate. This discovery provided a new synthetic route to (R)-(+) and (S)-(-) 3,3,3-trifluoro-2-amino-2-methylpropanoic acid, offering insights into novel biocatalytic processes (Shaw & Naughton, 2004).

- Fuhshuku et al. (2015) reported the purification of a novel S-enantioselective amidase from Arthrobacter sp. S-2, which acted on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to yield enantiopure 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. This study demonstrated the enzyme's potential in kinetic resolution, contributing to the understanding of enantioselective biotransformations (Fuhshuku et al., 2015).

Radiolabeling and Imaging

- McConathy et al. (2002) explored the radiolabeling of amino acids, including derivatives of 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, for tumor imaging with positron emission tomography (PET). The study demonstrated the potential of these fluorinated analogs in targeting neoplasms through altered metabolic states (McConathy et al., 2002).

Thermodynamics and Physical Chemistry

- A study by Pal and Chauhan (2011) involved the thermodynamic analysis of amino acids, including this compound, in aqueous saccharide solutions. This research provided valuable insights into the stabilization mechanisms of proteins and the interactions occurring in such ternary mixtures (Pal & Chauhan, 2011).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s known that similar compounds can act on enzymes such as amidases and proteinases .

Mode of Action

It’s known that similar compounds can act as inhibitors of certain enzymes . For instance, they can inhibit the activity of amidases, which catalyze the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia .

Biochemical Pathways

It’s known that similar compounds can affect the pathways involving amidases .

Result of Action

It’s known that similar compounds can inhibit the activity of certain enzymes, which can have downstream effects on various biochemical processes .

Action Environment

It’s known that similar compounds can exhibit high substrate tolerance and extreme thermostability .

Análisis Bioquímico

Biochemical Properties

2-Amino-3,3,3-trifluoro-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as a probe in monitoring protease digestion of peptides . It interacts with various enzymes, including proteases, which are crucial for protein degradation and processing. The trifluoromethyl group in its structure enhances its stability and resistance to enzymatic degradation, making it a valuable tool for studying enzyme kinetics and mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the activity of specific signaling proteins, leading to alterations in cellular responses. Additionally, its impact on gene expression can result in changes in protein synthesis and metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of its use. The trifluoromethyl group in its structure allows it to form stable complexes with target proteins, thereby influencing their activity. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time . Its stability and resistance to degradation make it suitable for long-term studies. It is essential to monitor its concentration and activity over time to ensure consistent results. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, highlighting its potential for long-term biochemical research.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent . At lower doses, it can modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular stress and apoptosis. It is crucial to determine the optimal dosage range for specific applications to avoid adverse effects while maximizing its biochemical benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors that regulate amino acid metabolism and protein synthesis. The presence of the trifluoromethyl group can influence the metabolic flux and levels of metabolites, providing insights into the regulation of metabolic processes. This compound’s unique structure allows it to serve as a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target compartments, where it can exert its biochemical effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical research.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function It can be directed to specific compartments or organelles through targeting signals and post-translational modifications This localization can influence its interactions with biomolecules and its overall biochemical effects

Propiedades

IUPAC Name |

2-amino-3,3,3-trifluoro-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c1-3(8,2(9)10)4(5,6)7/h8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQBFDPQDFDHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80907260 | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

422-23-1, 55601-02-0, 102210-02-6 | |

| Record name | 3,3,3-Trifluoro-2-methylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=422-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-Trifluoro-2-aminoisobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055601020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3,3,3-trifluoro-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80907260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

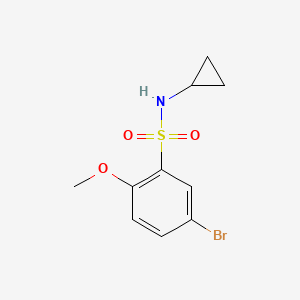

![tert-butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3021683.png)